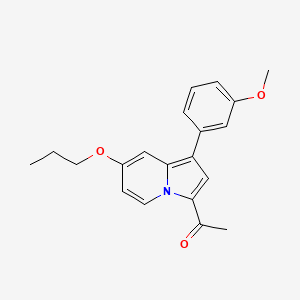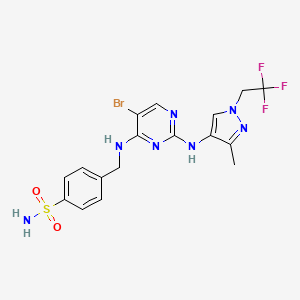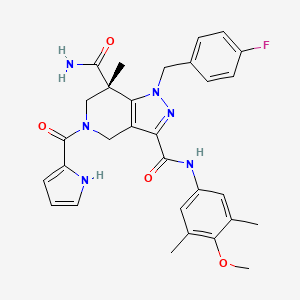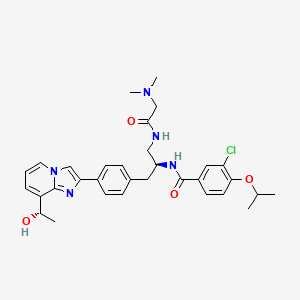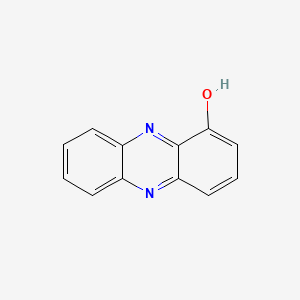
1-Hydroxyphenazine
Overview
Description
Mechanism of Action
Target of Action
1-Hydroxyphenazine (1-OH-PHZ), also known as Phenazin-1-ol, is a phenazine microbial metabolite . It has broad-spectrum antibacterial activities against a variety of plant pathogens . The primary targets of this compound are these pathogens, and its role is to inhibit their growth and proliferation .
Mode of Action
The mode of action of this compound involves the generation of phenazine radical intermediates via a single-electron transfer reaction with ferrous iron . This process leads to the anaerobic killing of Pseudomonas cells . The recA mutant, which has a defect in the DNA repair system, was found to be more sensitive to anaerobic conditions .
Biochemical Pathways
This compound is produced by the bacterium Pseudomonas chlororaphis . In the biosynthesis process, three enzymes, PhzS (monooxygenase), NaphzNO1 (N-monooxygenase), and LaphzM (methyltransferase), are heterologously expressed in a phenazine-1-carboxylic acid (PCA) generating strain of Pseudomonas chlororaphis H18 . Four phenazines, including this compound, are isolated and characterized in the genetically modified strain .
Pharmacokinetics
Metabolic engineering strategies have been used to increase the yield of this compound .
Result of Action
The result of this compound’s action is the inhibition of the growth and proliferation of various plant pathogens . This is achieved through the generation of phenazine radical intermediates, which lead to the anaerobic killing of Pseudomonas cells .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the production of this compound by Pseudomonas chlororaphis is more efficient when using glycerol or glucose as a renewable carbon source . Furthermore, the compound’s antibacterial activity may be affected by the presence of ferrous iron, which is involved in the generation of phenazine radical intermediates .
Biochemical Analysis
Biochemical Properties
1-Hydroxyphenazine plays a crucial role in biochemical reactions, particularly in microbial metabolism. It interacts with several enzymes and proteins, influencing various biochemical pathways. One of the key enzymes involved is PhzS, a monooxygenase that catalyzes the conversion of phenazine-1-carboxylic acid to this compound . This interaction is essential for the biosynthesis of this compound in Pseudomonas chlororaphis. Additionally, this compound can act as an electron shuttle, participating in redox reactions and influencing the cellular redox state .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it promotes anaerobic killing of Pseudomonas aeruginosa via single-electron transfer with ferrous iron, leading to the generation of phenazine radical intermediates . In mammalian cells, this compound has been shown to induce morphological alterations and cell death in A549 human lung adenocarcinoma cells at concentrations of 30 µg/ml . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its broad-spectrum antibacterial activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to enzymes such as PhzS, facilitating the conversion of phenazine-1-carboxylic acid to this compound . Additionally, this compound acts as an electron shuttle, participating in redox reactions and generating phenazine radical intermediates through single-electron transfer with ferrous iron . These interactions lead to changes in gene expression and enzyme activity, contributing to its antibacterial properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can be produced at high yields in genetically modified strains of Pseudomonas chlororaphis, with a titer of 3.6 g/L achieved in 54 hours
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antibacterial activity without significant toxicity. At higher doses, it can induce toxic effects, including cell death and morphological alterations . Understanding the threshold effects and toxic dosages is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in microbial metabolism. It is synthesized from phenazine-1-carboxylic acid through the action of the enzyme PhzS . This pathway is essential for the production of this compound in Pseudomonas chlororaphis. Additionally, this compound can influence metabolic flux and metabolite levels by acting as an electron shuttle in redox reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. In bacterial cells, it is transported across the cell membrane and distributed within the cytoplasm, where it participates in redox reactions
Subcellular Localization
This compound is localized within specific subcellular compartments, influencing its activity and function. In bacterial cells, it is primarily found in the cytoplasm, where it participates in redox reactions and influences cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxyphenazine can be synthesized through several methods. One common approach involves the heterologous expression of the enzyme PhzS (monooxygenase) in a phenazine-1-carboxylic acid generating strain of Pseudomonas chlororaphis . The yield of this compound can be enhanced through strategies such as semi-rational design remodeling of crucial proteins, blocking intermediate consumption pathways, and enhancing the precursor pool .
Industrial Production Methods: Industrial production of this compound involves metabolic engineering of microorganisms like Pseudomonas chlororaphis, which is recognized for its safe and effective plant rhizosphere growth-promoting properties . The production process can achieve a titer of 3.6 g/L in a 5 L fermenter within 54 hours .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxyphenazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include lead dioxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like o-phenylenediamine.
Major Products: The major products formed from these reactions include various phenazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-Hydroxyphenazine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various phenazine derivatives with potential biological activities.
Biology: It serves as a microbial metabolite with antibacterial properties against plant pathogens.
Medicine: Its derivatives are explored for their potential antimicrobial and antitumor activities.
Industry: It is used in the production of biopesticides and other industrial chemicals.
Comparison with Similar Compounds
- Phenazine-1-carboxylic acid
- Pyocyanin
- Phenazine-1,6-dicarboxylic acid
Comparison: 1-Hydroxyphenazine is unique due to its broad-spectrum antibacterial activities and its ability to be produced through metabolic engineering of microorganisms . Unlike other phenazine derivatives, it has been systematically engineered to achieve higher yields and enhanced properties .
Properties
IUPAC Name |
phenazin-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-11-7-3-6-10-12(11)14-9-5-2-1-4-8(9)13-10/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRNCBGWUMMBQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871744 | |
| Record name | Phenazin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528-71-2 | |
| Record name | 1-Phenazinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hemipyocyanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxyphenazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenazin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | phenazin-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEMIPYOCYANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D51M21IXN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



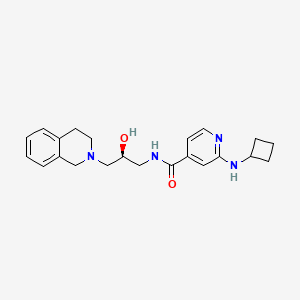

![2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride](/img/structure/B607857.png)


